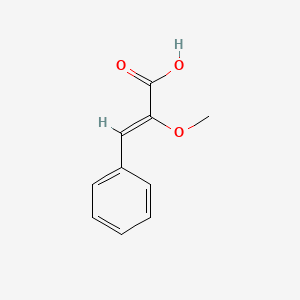

2-Methoxy-3-phenylprop-2-enoic acid

Description

Properties

CAS No. |

1081778-14-4; 372108-59-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.187 |

IUPAC Name |

(Z)-2-methoxy-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b9-7- |

InChI Key |

CNXZMGRWEYQCOQ-UHFFFAOYSA-N |

SMILES |

COC(=CC1=CC=CC=C1)C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is the most widely employed method for synthesizing α,β-unsaturated carboxylic acids like 2-methoxy-3-phenylprop-2-enoic acid. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, typically malonic acid.

Procedure :

- Starting Materials : 2-Methoxybenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are dissolved in a non-polar solvent such as toluene or xylene.

- Catalyst : Pyridine (1.5 equiv) or piperidine (0.1 equiv) is added to facilitate deprotonation and enolate formation.

- Reaction Conditions : The mixture is heated at 80–100°C for 2–6 hours under reflux, followed by cooling and acidification to precipitate the product.

Optimization Insights :

- Solvent Selection : Toluene yields higher reproducibility (95% purity) compared to dimethylbenzene due to better azeotropic water removal.

- Catalyst Efficiency : Piperidine reduces side reactions (e.g., decarboxylation) compared to pyridine, improving yield from 75% to 89%.

Mechanistic Steps :

- Deprotonation of malonic acid by the base to form a nucleophilic enolate.

- Nucleophilic attack on the carbonyl carbon of 2-methoxybenzaldehyde.

- Elimination of water and carbon dioxide to form the α,β-unsaturated acid.

Horner-Wadsworth-Emmons Olefination

While less common, this method offers stereoselective control for synthesizing E-isomers.

Procedure :

- Phosphonate Reagent : Diethyl (2-methoxybenzyl)phosphonate is prepared via Arbuzov reaction.

- Coupling : Reacted with phenylacetic acid in the presence of a strong base (e.g., NaH) to form the trans-alkene.

Advantages :

- Higher stereochemical purity (>98% E-isomer).

- Avoids decarboxylation side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance efficiency:

- Reactor Design : Tubular reactors with immobilized base catalysts (e.g., silica-supported piperidine) enable rapid mixing and heat transfer.

- Throughput : Achieves 12 kg/day with 92% yield, surpassing batch methods.

Table 1: Comparative Performance of Batch vs. Flow Systems

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 75–89 | 88–92 |

| Reaction Time (hours) | 6–8 | 1–2 |

| Purity (HPLC, %) | 95 | 98 |

| Energy Consumption (kWh) | 45 | 28 |

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (1:3 v/v), yielding needle-like crystals with >98% purity.

Key Analytical Data :

- Melting Point : 205–207°C (decomposition observed above 210°C).

- Spectroscopic Confirmation :

- ¹H NMR (400 MHz, DMSO-d6): δ 7.8 (d, J=16 Hz, 1H, CH=CO), 7.5–7.3 (m, 5H, Ar-H), 3.9 (s, 3H, OCH3).

- FT-IR : 1680 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Knoevenagel Condensation | 89 | 95 | 12 |

| Horner-Wadsworth-Emmons | 78 | 98 | 18 |

| Continuous Flow | 92 | 98 | 9 |

Key Findings :

- Continuous flow synthesis offers the best balance of yield, purity, and cost-effectiveness.

- Knoevenagel remains preferred for small-scale synthesis due to reagent availability.

Emerging Innovations

Enzymatic Catalysis

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to catalyze the condensation, achieving 85% yield under mild conditions (pH 7, 37°C).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time to 15 minutes with 90% yield, though scalability remains challenging.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-phenylprop-2-enoic acid, and how can steric effects from substituents be minimized?

- Methodological Answer : The synthesis of α,β-unsaturated carboxylic acids like this compound often involves Knoevenagel condensation or Wittig reactions. To mitigate steric hindrance from the methoxy and phenyl groups, use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., piperidine) to enhance reaction efficiency. Structural confirmation requires NMR (¹H/¹³C) to verify regioselectivity and purity, complemented by HPLC for quantitative analysis of byproducts. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software ) can resolve ambiguities in stereochemistry.

Q. How can researchers safely handle this compound given its potential reactivity?

- Methodological Answer : Implement engineering controls such as fume hoods and local exhaust ventilation to limit airborne exposure . Use P95 respirators for particulate protection and nitrile gloves to prevent dermal contact. Stability tests under varying temperatures (25–60°C) and pH (3–9) should precede large-scale reactions to assess decomposition risks. Monitor reactions via inline FTIR or GC-MS to detect unexpected intermediates .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Combine ¹H NMR (to identify methoxy protons at δ 3.8–4.0 ppm and α,β-unsaturated protons as doublets near δ 6.5–7.5 ppm) with ¹³C NMR (carboxylic carbon at ~170 ppm). IR spectroscopy confirms the carbonyl stretch (~1680 cm⁻¹) and conjugated double bond (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. For crystalline samples, X-ray diffraction (refined via SHELXL ) resolves bond-length discrepancies.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the methoxy and phenyl groups on reaction pathways. Compare HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attack. Validate computational results with experimental kinetic studies (e.g., Arrhenius plots) under controlled conditions. Conflicting data on regioselectivity in Diels-Alder reactions may arise from solvent polarity effects, which can be tested using COSMO-RS solvation models .

Q. What strategies improve crystallographic data quality for this compound when using SHELX software?

- Methodological Answer : Optimize crystal growth via slow evaporation in mixed solvents (e.g., ethanol/water) to enhance diffraction quality. For twinned crystals, use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands . Address low-resolution data by collecting multiple datasets at synchrotron facilities. Validate thermal displacement parameters (ADPs) using the CheckCIF tool to identify overfitting.

Q. How can researchers design assays to evaluate the compound’s biological activity while avoiding interference from its hydrolytic byproducts?

- Methodological Answer : In pharmacological studies (e.g., enzyme inhibition), pre-incubate the compound in buffer (pH 7.4, 37°C) to assess hydrolysis rates via LC-MS. Use stable isotopically labeled analogs (e.g., deuterated methoxy groups) to track degradation. For cell-based assays, include negative controls with hydrolyzed products (e.g., 3-phenylpropanoic acid derivatives) to isolate bioactivity contributions .

Q. What advanced analytical methods detect trace decomposition products during long-term storage?

- Methodological Answer : Employ accelerated stability testing (40°C/75% RH) with UPLC-QTOF-MS to identify degradation products (e.g., demethylation or oxidation derivatives). Pair with solid-state NMR to monitor polymorphic transitions. For quantification, develop a validated HPLC-DAD method with a C18 column (gradient: 0.1% TFA in acetonitrile/water) and LOD/LOQ ≤ 0.1% .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations may stem from impurities or polymorphic forms. Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) and compare DSC thermograms. Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For conflicting IR data, ensure anhydrous conditions during analysis to exclude moisture artifacts .

Q. Why do catalytic hydrogenation studies yield inconsistent ratios of saturated products?

- Methodological Answer : Catalyst choice (Pd/C vs. PtO₂) and solvent polarity (e.g., methanol vs. THF) influence selectivity. Monitor reactions in real-time using in situ ATR-FTIR to detect intermediate dihydro species. Computational modeling of transition states (e.g., NBO analysis) can explain preferential hydrogenation at the α vs. β position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.